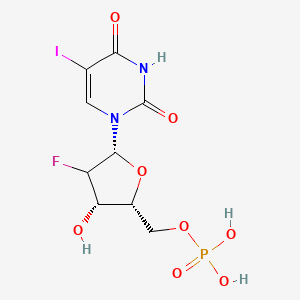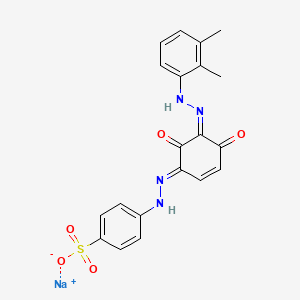
(+)-Donepezil Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Donepezil Hydrochloride is a drug that is primarily used for the treatment of Alzheimer's disease. It is an acetylcholinesterase inhibitor that works by increasing the levels of acetylcholine in the brain. This neurotransmitter is essential for memory and learning, and its deficiency leads to cognitive impairment. Donepezil has been approved by the FDA for the treatment of mild to severe Alzheimer's disease.
Mechanism Of Action
Donepezil works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, which improves cognitive function and memory.
Biochemical And Physiological Effects
Donepezil has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function and memory. It also increases cerebral blood flow, which may contribute to its therapeutic effects. Donepezil has been shown to have a good safety profile, with few side effects.
Advantages And Limitations For Lab Experiments
Donepezil has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study. It is also readily available and affordable. However, one limitation is that it has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Donepezil. One area of interest is its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential to improve cognitive function in healthy individuals, which could have implications for enhancing learning and memory. Additionally, there is a need for further research on the optimal dosing and administration of Donepezil for different patient populations. Overall, Donepezil has great potential for improving cognitive function and treating neurological disorders, and further research is needed to fully understand its therapeutic effects.
Synthesis Methods
The synthesis of Donepezil involves several steps. The starting material is 3-Dimethylamino-1-propanol, which is reacted with 5,6-dimethoxy-1-indanone to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield (+)-Donepezil Hydrochloride.
Scientific Research Applications
Donepezil has been extensively studied for its potential to treat Alzheimer's disease. Clinical trials have shown that it can improve cognitive function and delay the progression of the disease. It has also been investigated for its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia.
properties
CAS RN |
142097-05-0 |
|---|---|
Product Name |
(+)-Donepezil Hydrochloride |
Molecular Formula |
C₂₄H₃₀ClNO₃ |
Molecular Weight |
415.95 |
synonyms |
(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



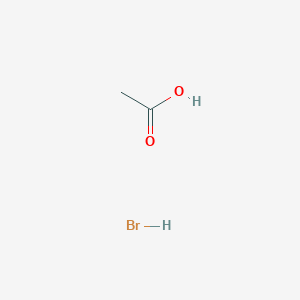
![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)
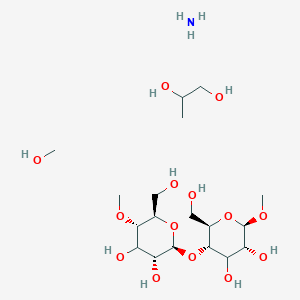
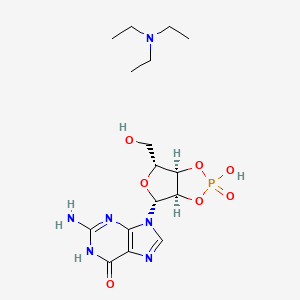
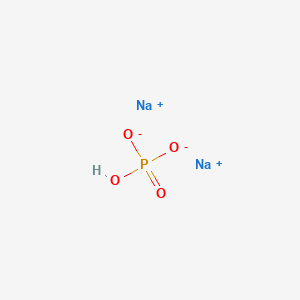
![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
